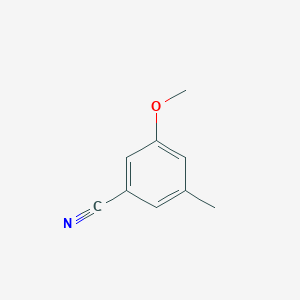

3-Methoxy-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFCGYDEYLLNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620628 | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-98-7 | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473923-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Methoxy-5-methylbenzonitrile

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile of interest in synthetic chemistry and medicinal research. Designed for researchers, chemists, and drug development professionals, this document synthesizes its chemical properties, a representative synthetic pathway, spectroscopic data, and potential applications, grounded in established scientific principles.

This compound, also known as 3-methyl-5-methoxybenzonitrile, is a bifunctional organic compound featuring a nitrile (-C≡N) and a methoxy (-OCH₃) group on a toluene framework. The strategic placement of these groups at the 1, 3, and 5 positions of the benzene ring imparts specific electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures.

Its identity is definitively established by its Chemical Abstracts Service (CAS) number: 473923-98-7 [].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 473923-98-7 | [] |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molar Mass | 147.17 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically available at ≥95% | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [2] |

Note: Specific values for melting point and boiling point are not consistently reported across public databases and should be determined empirically for a given sample.

Representative Synthetic Approach

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing this compound involves the methylation of the corresponding phenolic precursor, 3-hydroxy-5-methylbenzonitrile. This pathway, an example of the Williamson ether synthesis, is favored for its high efficiency and the ready availability of starting materials.

Causality in Experimental Design:

-

Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol, forming a phenoxide. This base is strong enough for the task but is less hazardous and easier to handle than alternatives like sodium hydride.

-

Solvent Choice: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. It effectively dissolves the ionic phenoxide intermediate and the methylating agent without participating in the reaction.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent due to the excellent leaving group ability of iodide.

Step-by-Step Protocol

-

Deprotonation: To a solution of 3-hydroxy-5-methylbenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Reaction Mixture: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide intermediate.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact isomer is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its close analog, 3-methoxybenzonitrile, and the known electronic effects of a methyl substituent.[4][5][6]

-

¹H NMR: The spectrum is expected to show three distinct aromatic proton signals, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and a singlet for the methyl (-CH₃) protons around 2.4 ppm.

-

¹³C NMR: The spectrum will display characteristic peaks for the nitrile carbon (~119 ppm), the methoxy carbon (~55 ppm), and the methyl carbon (~21 ppm), in addition to the signals for the aromatic carbons.[4]

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Bands corresponding to C-O stretching and C-H aromatic/aliphatic stretching will also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 147.17.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical building block. The nitrile and methoxy groups serve as synthetic handles for a wide range of chemical transformations.[7]

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings (e.g., tetrazoles), which are common motifs in pharmaceuticals.[7]

-

Aromatic Ring Functionalization: The methoxy and methyl groups are ortho-, para-directing, guiding subsequent electrophilic aromatic substitution reactions to the remaining open positions on the ring. The methoxy group can also be demethylated to reveal a phenol, providing another point for modification.[7]

This structural versatility makes benzonitrile derivatives, as a class, highly relevant in medicinal chemistry. They are integral components of molecules developed as:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology incorporate a benzonitrile scaffold.[8]

-

Antiviral Agents: Certain benzonitrile derivatives have been investigated as inhibitors of viral entry, notably for the Hepatitis C Virus (HCV).[8]

-

Anticancer Therapeutics: Benzonitrile compounds have been patented for their application in preparing antitumor drugs for a wide range of cancers.[9][10][11]

Molecular Versatility Diagram

Caption: Reactive sites and synthetic potential of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: While specific GHS classifications for this isomer are not universally listed, related benzonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and direct contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.[2]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing.

- ChemicalBook. (2023). This compound 98%.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.

- Fisher Scientific. (2025). Safety Data Sheet - 3-Methoxybenzonitrile.

- Apollo Scientific. (2022). Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile.

- PubChem. (n.d.). 3-Hydroxy-5-methoxybenzonitrile.

- Tokyo Chemical Industry. (n.d.). 3-Methoxy-4-methylbenzonitrile.

- Gesher. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.

- BLD Pharm. (n.d.). 3-Methoxybenzonitrile.

- PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile.

- Parchem. (n.d.). 3 Methoxy Benzonitrile.

- PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-methylbenzonitrile.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- SpectraBase. (n.d.). 3-Methoxy-benzonitrile.

- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.

- PubChem. (n.d.). 3,4,5-Trimethoxybenzonitrile.

- Liang, F., Ji, X., Zhang, J., & Cao, S. (2016). Supporting Information: LDA-mediated synthesis of ortho-cyanated diarylmethanes. East China University of Science and Technology.

- BOC Sciences. (n.d.). CAS 473923-98-7 3-Methyl-5-methoxybenzonitrile.

- Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile Application.

- SpectraBase. (n.d.). 3-Methoxy-benzonitrile - 13C NMR.

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Khan, I., et al. (2025). Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent. NIH National Library of Medicine.

Sources

- 2. This compound | Chemical Properties, Uses, Safety Data & Sourcing | Reliable Supplier from China [nj-finechem.com]

- 3. This compound 98% [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Chemical Properties of 3-Methoxy-5-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Characteristics

3-Methoxy-5-methylbenzonitrile is a bifunctional aromatic compound featuring a nitrile (-C≡N) and a methoxy (-OCH₃) group attached to a toluene scaffold. This unique arrangement of electron-withdrawing (nitrile) and electron-donating (methoxy and methyl) groups imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 473923-98-7 | [1][2] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not definitively reported; data for related isomers suggest it is a low-melting solid. | |

| Boiling Point | Not definitively reported. Data for 3-methoxybenzonitrile is 111-112 °C at 13 mmHg. | |

| Density | Not definitively reported. Data for 3-methoxybenzonitrile is 1.089 g/mL at 25 °C. | |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol and acetone. | [3] |

Spectroscopic Profile: Elucidating the Molecular Architecture

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected and reported spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy group, and the methyl group. The substitution pattern on the benzene ring leads to a specific splitting pattern for the aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 3H | Aromatic protons |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.3 | s | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts of the aromatic protons can vary slightly depending on the solvent and instrument frequency. The provided data is a representative interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile and methoxy groups, as well as the aromatic ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2230-2210 | Strong, sharp | Nitrile (-C≡N) | C≡N stretch |

| ~3100-3000 | Medium | Aromatic C-H | C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H (-OCH₃, -CH₃) | C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic Ring | C=C stretch |

| ~1250, ~1050 | Strong | Aryl Ether (-O-CH₃) | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 147.

dot

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups on the aromatic ring.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (3-methoxy-5-methylbenzoic acid) via an intermediate amide. The rate of acid hydrolysis is influenced by the electronic nature of the other substituents on the ring.[1]

-

Reduction: The nitrile group can be reduced to a primary amine (3-methoxy-5-methylbenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Organometallic Additions: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity of the Aromatic Ring

The methoxy and methyl groups are ortho-, para-directing activators for electrophilic aromatic substitution, while the nitrile group is a meta-directing deactivator. The positions of the substituents on the ring will direct incoming electrophiles to the remaining activated positions (C2, C4, and C6).

dot

Caption: Proposed workflow for the synthesis of this compound via palladium-catalyzed cyanation.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-methylanisole, a cyanide source (e.g., zinc cyanide or potassium cyanide), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene).

-

Solvent Addition: Add a dry, degassed solvent such as dimethylformamide or toluene to the flask.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography or gas chromatography.

-

Workup: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., ammonium chloride or sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.

-

Dry Solvents: Water can interfere with the catalytic cycle and react with the cyanide source, so anhydrous conditions are necessary for optimal yield.

-

Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

-

Cyanide Source: Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity and better solubility in organic solvents.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with all nitriles, it is potentially toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis due to the versatile reactivity of its nitrile and methoxy functional groups, coupled with the directing effects of the substituents on the aromatic ring. While some of its fundamental physical properties require further experimental determination, its spectroscopic characteristics are predictable, and its synthesis can be achieved through established catalytic methods. This guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize the chemical properties of this compound in their work.

References

-

Jordan Journal of Chemistry. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 3-Methoxy-4-methylbenzonitrile. [Link]

-

PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile. [Link]

-

PubChem. 3-Methoxybenzonitrile. [Link]

-

SpectraBase. 3-Methoxy-benzonitrile. [Link]

- Google Patents. Preparation method of 3, 4-dimethoxy benzonitrile.

-

PubChem. 3-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]

-

CDC Stacks. Supporting Information. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

Sources

Core Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Molecular Structure of 3-Methoxy-5-methylbenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular structure, properties, and spectroscopic signature of this compound. As a substituted aromatic nitrile, this compound represents a versatile scaffold and building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles that govern its synthesis, reactivity, and characterization.

This compound, with the CAS Number 473923-98-7, is a disubstituted benzonitrile featuring a methoxy (-OCH₃) group and a methyl (-CH₃) group at the meta positions relative to the nitrile (-C≡N) function.[][2] This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitrile) groups establishes a unique electronic and steric profile that dictates its chemical behavior.

The fundamental properties of this molecule are summarized below. While specific experimental values for melting and boiling points are not consistently reported across public databases, its physical state as a white to off-white solid is well-established.[3]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₉NO | [3][4] |

| Molecular Weight | 147.17 g/mol | [3][4] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-Methoxy-5-methylbenzenecarbonitrile | [3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone). | [3] |

Structural Representation

The spatial arrangement of atoms and functional groups is critical to understanding the molecule's reactivity and interactions.

Caption: 2D structure of this compound.

Synthesis Strategy and Mechanistic Considerations

The synthesis of aromatic nitriles can be approached through several established pathways. For this compound, a highly reliable method is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate starting from the corresponding aniline. This method is advantageous due to the ready availability of aniline precursors and the typically high yields.

An alternative, though often requiring harsher conditions, involves the dehydration of 3-methoxy-5-methylbenzamide. The choice of synthetic route is often dictated by starting material availability, scalability, and tolerance of other functional groups.

Proposed Synthetic Workflow: Sandmeyer Reaction

This protocol outlines a plausible synthesis starting from 3-methoxy-5-methylaniline. The causality for this choice rests on the efficiency and robustness of the diazotization-cyanation sequence.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol (Hypothetical)

-

Diazotization: 3-methoxy-5-methylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A pre-chilled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt. The reaction is monitored for the absence of the starting aniline.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution is added slowly to the hot cyanide solution. The choice of CuCN is critical as it catalyzes the substitution of the diazonium group with the cyanide nucleophile.

-

Workup: After the addition is complete, the mixture is heated to ensure the complete decomposition of the intermediate. Upon cooling, the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Based on the known effects of the substituents and data from analogous compounds like 3-methoxybenzonitrile, a detailed prediction of the spectral data can be made.[5][6]

| Technique | Expected Signature | Rationale |

| ¹H NMR | Ar-H: 3 signals, likely singlets or narrow triplets/doublets (δ 6.8-7.2 ppm). -OCH₃: 1 singlet (3H, δ ~3.8 ppm). Ar-CH₃: 1 singlet (3H, δ ~2.4 ppm). | The molecule has a plane of symmetry, but the three aromatic protons are chemically non-equivalent. The methoxy and methyl protons will appear as sharp singlets. |

| ¹³C NMR | -C≡N: δ 118-120 ppm. Quaternary Ar-C: 4 signals (including C-CN, C-OCH₃, C-CH₃). Ar-CH: 3 signals. -OCH₃: δ ~55 ppm. Ar-CH₃: δ ~21 ppm. | The nitrile carbon is characteristic. The number of aromatic signals reflects the substitution pattern. |

| IR Spectroscopy | C≡N stretch: Strong, sharp band at ~2220-2230 cm⁻¹. C-O stretch: Strong band at ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric). sp² C-H stretch: >3000 cm⁻¹. sp³ C-H stretch: <3000 cm⁻¹. | The nitrile stretch is a highly diagnostic, intense, and sharp peak. The C-O stretches are also prominent features of the methoxy group. |

| Mass Spec. | Molecular Ion (M⁺): m/z = 147.07. Key Fragments: Loss of CH₃ (m/z 132), loss of OCH₃ (m/z 116). | The molecular ion peak corresponding to the exact mass is expected. Fragmentation patterns can help confirm the presence of methyl and methoxy groups. |

Molecular Reactivity: An Electron Topography Perspective

The reactivity of this compound is governed by the interplay of its three functional groups.

-

The Aromatic Ring: The methoxy and methyl groups are both electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution. The nitrile group is strongly electron-withdrawing and a meta-director.[7] The combined effect makes the positions ortho to the activating groups (C2, C4, C6) the most nucleophilic and thus most susceptible to electrophilic attack. The C4 position is sterically the most accessible.

Caption: Electron density map showing activated sites for electrophilic substitution.

-

The Nitrile Group: This functional group is highly versatile. It can be:

-

Hydrolyzed to a carboxylic acid (3-methoxy-5-methylbenzoic acid) under acidic or basic conditions.

-

Reduced to a primary amine (3-methoxy-5-methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[7] This transformation is crucial for introducing a flexible amino-methyl linker, a common feature in pharmacophores.

-

Applications in Drug Development and Materials Science

While specific applications of this compound are not extensively documented in mainstream literature, its structural motifs are prevalent. Substituted benzonitriles are key intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[8] The nitrile can serve as a precursor to tetrazoles (bioisosteres for carboxylic acids) or be incorporated into heterocyclic ring systems. The overall substitution pattern could be explored for tuning the electronic properties of organic materials, such as those used in organic light-emitting diodes (OLEDs) or as liquid crystals.

Safety and Handling

-

Handling: Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[3]

-

Toxicity Profile (Inferred): Compounds like 3-methoxybenzonitrile and other substituted nitriles are often classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[9][10][11][12]

Conclusion

This compound is a structurally defined aromatic compound with significant potential as a synthetic intermediate. Its characterization is straightforward using standard spectroscopic methods (NMR, IR, MS), with predictable signatures derived from its functional groups. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group creates specific sites of reactivity on the aromatic ring and imparts versatility to the nitrile function itself. For researchers in drug discovery and materials science, this molecule represents a valuable and readily characterizable building block for the synthesis of more complex target structures.

References

- This compound | Chemical Properties, Uses, Safety Data & Sourcing. Nanjing Finechem Holding Co.,Limited.

- This compound 98%. ChemicalBook.

- 3-Methoxybenzonitrile 98%. Sigma-Aldrich.

- 3-Hydroxy-5-methoxybenzonitrile.

- 3-Methoxybenzonitrile.

- 3-Methoxy-4-methylbenzonitrile.

- Safety Data Sheet for 3-Methoxy-4-methylbenzonitrile. Fluorochem.

- Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem.com.

- 3,4,5-Trimethoxybenzonitrile.

- Electronic Supplementary Inform

- 3-Methoxy-benzonitrile Spectra. SpectraBase.

- 3-Methoxy-4-methylbenzonitrile. Tokyo Chemical Industry (India) Pvt. Ltd.

- Supplementary Information File: Synthesis of New Hybrid Derivatives. Journal of Pharmacy & Pharmaceutical Sciences.

- A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. Benchchem.

- Preparation method of 3, 4-dimethoxy benzonitrile.

- 3-Methoxy-5-(trifluoromethyl)benzonitrile.

- CAS 473923-98-7 3-Methyl-5-methoxybenzonitrile. BOC Sciences.

- 3-Methoxybenzonitrile. Alzchem Group.

- 3 Methoxy 4 Methyl Benzonitrile Manufacturer. Indiamart.

- CAS 473923-98-7 this compound.

Sources

- 2. CAS 473923-98-7 | 4737-1-X6 | MDL MFCD09998751 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | Chemical Properties, Uses, Safety Data & Sourcing | Reliable Supplier from China [nj-finechem.com]

- 4. This compound 98% [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Methoxybenzonitrile | Alzchem Group [alzchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Elucidation of 3-Methoxy-5-methylbenzonitrile

Introduction: The Structural Significance of 3-Methoxy-5-methylbenzonitrile

This compound is a substituted aromatic nitrile, a class of compounds that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the nitrile group can be transformed into various functionalities, and the substitution pattern on the benzene ring directs molecular interactions and biological activity. An in-depth understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and predict chemical behavior. This guide provides a comprehensive analysis of the spectroscopic data of this compound, grounded in fundamental principles and supported by empirical data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a nitrile (C≡N), a methoxy (-OCH₃), and a methyl (-CH₃) group on a benzene ring—gives rise to a unique spectroscopic fingerprint. This guide will dissect its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data for this compound

The IR spectrum of this compound is anticipated to exhibit several characteristic absorption bands. The most diagnostic of these is the nitrile stretch, which is notable for its sharp intensity and appearance in a relatively uncongested region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp | The conjugation of the nitrile group with the aromatic ring typically lowers the stretching frequency compared to aliphatic nitriles.[1][2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Arising from the methyl and methoxy groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected due to the vibrations of the benzene ring. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) 1000 - 1075 (symmetric) | Strong | Characteristic of the aryl-O-CH₃ linkage. |

Experimental Protocol: Acquiring the IR Spectrum

A standard and efficient method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption peaks and their corresponding wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Elucidating the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-2 | ~6.9 - 7.1 | Singlet (or narrow triplet) | 1H | This proton is ortho to both the methoxy and nitrile groups. |

| H-4 | ~6.9 - 7.1 | Singlet (or narrow triplet) | 1H | This proton is ortho to the methyl group and meta to the nitrile. |

| H-6 | ~6.9 - 7.1 | Singlet (or narrow triplet) | 1H | This proton is ortho to the methyl group and meta to the methoxy group. |

| -OCH₃ | ~3.8 | Singlet | 3H | The chemical shift is characteristic of a methoxy group attached to an aromatic ring.[3] |

| -CH₃ | ~2.3 | Singlet | 3H | The chemical shift is typical for a methyl group on a benzene ring. |

Note: The aromatic protons may exhibit very small meta-couplings, leading to slight broadening or the appearance of a narrow triplet.

¹³C NMR Spectroscopy: Revealing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-CN | ~118 - 120 | The nitrile carbon is relatively deshielded.[1] |

| C-1 | ~112 - 115 | The carbon attached to the nitrile group. |

| C-2 | ~115 - 120 | |

| C-3 | ~160 | The carbon bearing the methoxy group is significantly deshielded due to the oxygen's electronegativity. |

| C-4 | ~120 - 125 | |

| C-5 | ~140 | The carbon attached to the methyl group. |

| C-6 | ~110 - 115 | |

| -OCH₃ | ~55 | A typical chemical shift for a methoxy carbon.[3] |

| -CH₃ | ~21 | A characteristic chemical shift for a methyl group on an aromatic ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the ¹H or ¹³C frequency, and the sample is shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to a series of singlets, and a larger number of scans are acquired due to the lower natural abundance of ¹³C.

-

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (147.18 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 147 | [C₉H₉NO]⁺˙ | - | Molecular ion (M⁺˙) |

| 132 | [M - CH₃]⁺ | ˙CH₃ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisole derivatives.[4] |

| 117 | [M - CH₂O]⁺˙ | CH₂O | Loss of formaldehyde via rearrangement. |

| 104 | [M - CH₃ - CO]⁺ | CO | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment in compounds containing a benzyl moiety. |

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography: A small volume of the sample solution is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are ionized and fragmented. The ions are then separated by their m/z ratio in the mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum for the peak corresponding to this compound is analyzed to identify the molecular ion and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization.

Conclusion: A Cohesive Structural Portrait

The combination of IR, NMR, and mass spectrometry provides a powerful and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups by IR, to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and fragmentation pathways by MS. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. National Center for Biotechnology Information. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Notes On Nitriles IR Spectra. Scribd. [Link]

-

Mass spectrometric study on the fragmentation of anisole. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Methoxy-5-methylbenzonitrile in Organic Solvents

Introduction

3-Methoxy-5-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The nitrile functional group and the substituted benzene ring impart a unique combination of polarity and lipophilicity, making its interaction with various solvents a critical parameter in its application. Understanding the solubility of this compound is paramount for researchers and drug development professionals in designing robust synthetic routes, developing effective purification strategies, and formulating final products. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1] The molecular structure of this compound, with its aromatic ring, methoxy group, and nitrile group, dictates its polarity and potential for intermolecular interactions.

The nitrile group (-C≡N) possesses a strong dipole moment due to the high electronegativity of the nitrogen atom, making this part of the molecule polar.[2] The methoxy group (-OCH₃) also contributes to the polarity. However, the benzene ring and the methyl group (-CH₃) are nonpolar. Therefore, this compound can be considered a molecule with moderate polarity. This dual character suggests that it will exhibit appreciable solubility in a range of organic solvents.

Predicting Solubility: A Theoretical Framework

In the absence of extensive empirical data, a theoretical approach based on solvent properties can provide valuable insights into the probable solubility of this compound. Key solvent characteristics to consider are polarity, hydrogen bonding capability, and dielectric constant.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. While this compound is not a strong hydrogen bond donor, the lone pair of electrons on the nitrogen of the nitrile group can act as a hydrogen bond acceptor.[2] Therefore, good solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents have a significant dipole moment but do not have hydrogen atoms bonded to highly electronegative atoms. They can engage in dipole-dipole interactions. Given the polar nature of the nitrile and methoxy groups, this compound is anticipated to be readily soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The presence of the nonpolar benzene ring and methyl group in this compound suggests some affinity for nonpolar solvents. However, the polar functional groups will limit its solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may exhibit better solvating power due to π-π stacking interactions with the benzene ring of the solute.

-

Water: As a highly polar protic solvent, water's interaction with this compound is limited. The molecule's significant nonpolar surface area from the benzene ring and methyl group outweighs the polar contributions of the nitrile and methoxy groups, leading to very low solubility. Indeed, it is reported to be insoluble in water.[3] A related compound, 3-methoxybenzonitrile, is described as slightly soluble in water.[4][5]

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Ethanol, Methanol | Soluble |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | Soluble |

| Nonpolar Aromatic | Toluene | Moderately Soluble |

| Nonpolar Aliphatic | Hexane | Sparingly Soluble |

| Aqueous | Water | Insoluble |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Diagram of the Experimental Workflow

Caption: A schematic representation of the key steps involved in the experimental determination of solubility.

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Rotary evaporator or vacuum oven

-

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The excess is crucial to ensure a saturated solution is achieved.

-

To each vial, add a precise volume (e.g., 5.00 mL) of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be validated by taking measurements at different time points until a constant value is obtained.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Remove the solvent under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Accurately weigh the vial containing the dried solute.

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of aliquot in mL) * 100

-

Data Interpretation and Causality

The experimentally determined solubility values should be tabulated for easy comparison. The results are expected to correlate with the theoretical predictions based on solvent polarity. For instance, a higher solubility in ethanol compared to hexane would be attributed to the favorable dipole-dipole interactions and potential hydrogen bonding between the polar functional groups of this compound and the hydroxyl group of ethanol. Conversely, the lower solubility in hexane would be due to the energy penalty of disrupting the relatively strong dipole-dipole interactions between the solute molecules to accommodate the nonpolar solvent molecules.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its molecular structure and the principles of intermolecular forces allows for reliable predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and self-validating method. The insights gained from such studies are crucial for the effective utilization of this versatile compound in research and development.

References

- Nanjing Finechem Holding Co.,Limited. This compound | Chemical Properties, Uses, Safety Data & Sourcing.

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link].

-

Fu, J. K., Luthy, R. G., & Park, J. E. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 328-345. Available at: [Link].

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Available at: [Link].

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link].

-

LibreTexts. (2023, January 22). Physical Properties of Nitriles. Available at: [Link].

-

ChemBK. (2024, April 9). 3-Methoxy benzonitrile. Available at: [Link].

Sources

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-methylbenzonitrile

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Methoxy-5-methylbenzonitrile, a key intermediate in pharmaceutical and materials science research. The information herein is curated for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven methodologies for its characterization.

Introduction and Molecular Characteristics

This compound is an aromatic organic compound featuring a nitrile group, a methoxy group, and a methyl group substituted on a benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for creating complex molecular architectures. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification.

Molecular Structure:

-

CAS Number: 473923-98-7[3]

-

Canonical SMILES: COC1=CC(C#N)=CC(C)=C1

Core Physical Properties

The physical state and solubility parameters are critical for designing experimental setups, including solvent selection for reactions and purification techniques like recrystallization and chromatography.

| Property | Value | Source(s) |

| Appearance | Solid (typically white or off-white) | [1] |

| Melting Point | Data not consistently available; requires experimental determination. | [1] |

| Boiling Point | Data not available; compound is a solid at standard conditions. | [1] |

| Density | Data not available; requires experimental determination. | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in common organic solvents like ethanol and acetone. | [1] |

Experimental Determination of Physical Properties

Accurate characterization is the bedrock of reproducible science. The following protocols are designed to be self-validating and provide reliable data for this compound.

Workflow for Physical Property Characterization

The following diagram outlines the logical flow for characterizing a new batch of this compound. This systematic approach ensures that all critical data points are collected efficiently and accurately.

Caption: Workflow for the physical and structural characterization of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a robust indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus for its precision and safety.

Methodology:

-

Sample Preparation: Finely crush a small amount of this compound into a powder. A fine powder ensures uniform heat transfer.

-

Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end on a hard surface to pack the solid to a height of 1-2 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[7]

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[6]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Data Collection: Decrease the heating rate to a slow 1-2°C per minute.[6] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Repeat the precise determination at least twice. Consistent values confirm the accuracy of the measurement.

Protocol 2: Solubility Characterization

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the nitrile and methoxy groups is offset by the nonpolar benzene ring and methyl group, predicting poor solubility in water but good solubility in moderately polar to nonpolar organic solvents.[1] This protocol systematically classifies solubility.

Methodology:

-

Solvent Selection: Prepare test tubes containing 3 mL of the following solvents: deionized water, ethanol, acetone, toluene, and hexane. This selection spans a wide range of polarities.

-

Sample Addition: Add approximately 10-20 mg of this compound to each test tube.[8][9]

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds.[9][10] Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Acid/Base Test (Confirmatory): To confirm its neutral character, test for solubility in 5% HCl and 5% NaOH solutions. As a neutral compound lacking acidic or basic functional groups, it is expected to be insoluble in both aqueous acid and base.[8][10]

Spectroscopic Profile

While not strictly physical properties, spectroscopic data are indispensable for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the methyl protons (-CH₃), with chemical shifts and splitting patterns confirming the 3,5-substitution pattern.

-

¹³C NMR: The carbon NMR will show unique resonances for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons, and the methyl/methoxy carbons.

-

FTIR: The infrared spectrum will prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch (typically ~2220-2240 cm⁻¹) and C-O stretching for the methoxy group.

-

Mass Spectrometry: Will confirm the molecular weight of 147.17 g/mol .

ChemicalBook provides reference spectra for this compound which can be used for comparison.[11]

Safety, Handling, and Stability

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Handling: Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat sources and strong oxidizing agents.[1]

-

Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to moisture, which could potentially affect its chemical properties over time.[1]

Conclusion

This compound is a solid aromatic compound with predictable solubility in organic solvents and insolubility in water. Its physical properties, particularly the melting point, serve as crucial benchmarks for purity assessment. The experimental protocols and data presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this versatile chemical intermediate in their research and development endeavors.

References

- University of Calgary. (n.d.). Melting point determination.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Department of Chemistry, University of the West Indies. (2024). Solubility test for Organic Compounds.

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Chemical Properties, Uses, Safety Data & Sourcing.

- Clarion University. (n.d.). Determination of Melting Point.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds.

-

PubChem. (n.d.). 3-Hydroxy-5-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-methylbenzonitrile. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Methoxy benzonitrile. Retrieved from [Link]

- Yash Rasayan & Chemicals. (n.d.). 3 Methoxy Benzonitrile Manufacturer Exporter Supplier.

-

PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

- Yash Rasayan & Chemicals. (n.d.). 3 Methoxy 4 Methyl Benzonitrile Manufacturer, Supplier.

-

Wiley-VCH GmbH. (n.d.). 3-Methoxy-benzonitrile - SpectraBase. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.

-

PubChem. (n.d.). 3-(5-Methoxypyridin-3-yl)-5-methylbenzonitrile. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-methoxy-4-methylbenzonitrile. Retrieved from [Link]

-

Ottokemi. (n.d.). 3-Methyl benzonitrile, 99%. Retrieved from [Link]

Sources

- 1. This compound | Chemical Properties, Uses, Safety Data & Sourcing | Reliable Supplier from China [nj-finechem.com]

- 2. This compound 98% [chemicalbook.com]

- 3. CAS 473923-98-7 | 4737-1-X6 | MDL MFCD09998751 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. This compound(473923-98-7) 1H NMR [m.chemicalbook.com]

A Technical Guide to 3-Methoxy-5-methylbenzonitrile: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 3-Methoxy-5-methylbenzonitrile, a substituted aromatic nitrile of significant interest to the chemical, pharmaceutical, and materials science sectors. The document delineates its chemical identity, physicochemical properties, and provides an in-depth look at its synthetic pathways and characteristic reactivity. By synthesizing data from established chemical literature and supplier technical sheets, this guide serves as an essential resource for researchers and process chemists. It offers field-proven insights into its role as a versatile building block, particularly in the development of complex molecular architectures for drug discovery and fine chemicals. Safety protocols and handling guidelines, extrapolated from closely related analogs, are also presented to ensure safe laboratory practice.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with methoxy, methyl, and nitrile functional groups at the 1, 3, and 5 positions, respectively. The precise arrangement of these groups dictates its electronic properties and reactivity, making it a valuable intermediate. Its unique identity is captured by several standardized chemical identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [] |

| CAS Number | 473923-98-7 | [] |

| Molecular Formula | C₉H₉NO | [2][3] |

| Molecular Weight | 147.17 g/mol | [2][4] |

| Canonical SMILES | CC1=CC(=CC(=C1)OC)C#N | [] |

| InChI | InChI=1S/C9H9NO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,1-2H3 | [] |

| InChIKey | NLFCGYDEYLLNEN-UHFFFAOYSA-N |[] |

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. While specific experimental data for this exact isomer is not widely published, properties can be reliably inferred from its structure and data from close isomers, such as 3-methoxy-4-methylbenzonitrile.

Table 2: Physicochemical Data

| Property | Value / Description | Notes / Source |

|---|---|---|

| Appearance | White or off-white solid. | Based on typical appearance for this class of compound.[2] |

| Melting Point | 52.0 - 56.0 °C | Data for the isomeric 3-Methoxy-4-methylbenzonitrile, expected to be similar.[5] |

| Boiling Point | Not available | Data for 3-Methoxybenzonitrile is 111-112 °C at 13 mmHg.[6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like dichloromethane, toluene, and DMF. | General solubility for related benzonitriles.[6][7] |

Synthesis and Purification

The synthesis of substituted benzonitriles often involves the conversion of a carboxylic acid or an aldehyde. A robust and well-documented method for converting an aromatic carboxylic acid to a nitrile is via dehydration of an intermediate amide, which can be formed in situ.

Exemplary Synthetic Protocol: Dehydration of a Carboxylic Acid

This protocol is adapted from a known procedure for a related isomer and represents a reliable pathway to this compound from its corresponding benzoic acid.[7] The core of this transformation is the reaction of the carboxylic acid with chlorosulfonyl isocyanate (CSI), which forms a mixed anhydride that subsequently decarboxylates and dehydrates upon reaction with a tertiary amine or, in this case, N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

-

Reaction Setup: To a stirred suspension of 3-methoxy-5-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, ~2 mL/g of acid) under a nitrogen atmosphere, add a solution of chlorosulfonyl isocyanate (1.05 eq.) in DCM dropwise at reflux.

-

Causality: The use of an inert atmosphere and anhydrous solvent is critical as CSI is highly reactive towards water. Refluxing ensures the initial formation of the N-chlorosulfonyl amide intermediate is efficient.

-

-

Intermediate Formation: Maintain the reaction at reflux for approximately 45-60 minutes. The reaction mixture should become a clear, homogeneous solution.

-

Nitrile Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.2 eq.) dropwise over 15-20 minutes. The Vilsmeier-type intermediate formed from DMF and the chlorosulfonyl group facilitates the final dehydration and decarboxylation.

-

Causality: The addition of DMF at low temperature controls the exothermic reaction. DMF acts as a catalyst to decompose the intermediate to the final nitrile.

-

-

Workup: After stirring for 30 minutes at 0 °C, pour the reaction mixture onto crushed ice/water. Separate the organic layer.

-

Extraction & Washing: Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Self-Validation: The aqueous washes remove unreacted DMF and inorganic byproducts. The bicarbonate wash ensures the removal of any residual acidic starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

Reactivity of the Functional Groups

-

Nitrile (-CN) Group: This group is a versatile chemical handle. It can be readily hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (3-methoxy-5-methylbenzoic acid). Alternatively, it can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to yield the primary amine (3-methoxy-5-methylbenzylamine).[8][9]

-

Methoxy (-OCH₃) Group: The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) or certain reagents like SiCl₄/LiI to yield the corresponding phenol (3-hydroxy-5-methylbenzonitrile).

Electrophilic Aromatic Substitution

The aromatic ring's susceptibility to electrophilic attack is influenced by the directing effects of the existing substituents.

-

Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its electron-donating resonance effect.

-

Methyl Group (-CH₃): A weak activating group and an ortho, para-director due to inductive effects and hyperconjugation.

-

Nitrile Group (-CN): A moderate deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.[9]

The positions on the ring are influenced as follows:

-

C2 and C6: Strongly activated by the methoxy group (ortho) and weakly activated by the methyl group (ortho). These are the most likely sites for electrophilic attack.

-

C4: Activated by the methoxy group (para) and the methyl group (para). This position is also highly favorable for substitution.

The deactivating effect of the nitrile group makes the entire ring less reactive than toluene or anisole but directs incoming electrophiles away from its adjacent carbons.[9]

Figure 3: Analysis of directing effects for electrophilic aromatic substitution.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[8] The strategic placement of its functional groups allows for sequential and site-selective modifications.

A notable application is in the synthesis of heterocyclic compounds. For instance, substituted methylbenzonitrile scaffolds have been utilized as key intermediates in the development of dual A₂ₐ/A₂ₑ adenosine receptor antagonists.[10] In such syntheses, the nitrile group can be transformed into a triazole or other nitrogen-containing heterocycle, while the aromatic ring serves as a core scaffold to which other pharmacophoric elements are attached. The methoxy and methyl groups help to tune the molecule's electronic properties and lipophilicity, which are critical for receptor binding and pharmacokinetic profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be reliably extrapolated from closely related isomers like 3-methoxy-4-methylbenzonitrile and 3-methoxybenzonitrile. Nitriles as a class should be handled with care due to potential toxicity.

GHS Hazard Classification (Inferred)

Table 3: GHS Hazards for Related Benzonitriles

| Pictogram(s) | Hazard Class | Hazard Statement | Source (Isomer) |

|---|

|

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |[4][5] | | | Skin Irritation | H315: Causes skin irritation. |[4] | | | Eye Irritation | H319: Causes serious eye irritation. |[4] | | | Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[11] |Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.[2][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin exposure.[12][13]

-

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][12]

References

- This compound | Chemical Properties, Uses, Safety D

-

3-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 22996202. PubChem.[Link]

-

3-Methoxybenzonitrile | C8H7NO | CID 73712. PubChem.[Link]

-

The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Dac Pharmatech.[Link]

-

3-Methoxy benzonitrile. ChemBK.[Link]

-

3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994. PubChem.[Link]

-

Synthesis of 3-methoxy-4-methylbenzonitrile. PrepChem.com.[Link]

-

3-Methoxy-5-(trifluoromethyl)benzonitrile | C9H6F3NO | CID 26986307. PubChem.[Link]

-

4-hydroxy-3-methoxy-5-methylbenzonitrile - 97%, high purity, CAS No.173900-47-5. Active Fine Chemicals.[Link]

-

Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Taylor & Francis Online.[Link]

Sources

- 2. This compound | Chemical Properties, Uses, Safety Data & Sourcing | Reliable Supplier from China [nj-finechem.com]

- 3. This compound 98% [chemicalbook.com]

- 4. 3-Methoxy-4-methylbenzonitrile | C9H9NO | CID 14752994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 1527-89-5|3-Methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Methoxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Methoxy-5-methylbenzonitrile, a substituted aromatic nitrile increasingly utilized as a key intermediate in pharmaceutical and materials science research. Recognizing the limited availability of specific toxicological data for this compound, this document espouses a precautionary principle, grounding its recommendations in the known hazards of the aromatic nitrile class and established best practices for laboratory safety. This guide is intended for researchers, chemists, and drug development professionals, offering a self-validating system for risk mitigation through an in-depth understanding of the compound's properties, detailed handling protocols, and emergency preparedness.

Introduction: The Synthetic Utility and Inherent Hazards of a Niche Building Block

This compound (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a crystalline solid that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its utility stems from the versatile reactivity of the nitrile group and the directing effects of the methoxy and methyl substituents on the benzene ring.[1][2] The nitrile moiety can be transformed into a variety of functional groups, including amines, carboxylic acids, and amides, making it a cornerstone for the construction of novel organic compounds.[1][3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous approach to its handling. Organic nitriles as a class are known for their potential toxicity, which can be attributed to various mechanisms, including in some cases the in vivo release of cyanide.[4][5] While benzonitrile itself is an exception to this metabolic pathway, the overall toxicological profile of many nitrile derivatives warrants a high degree of caution.[4] This guide, therefore, aims to equip the scientific professional with the knowledge and procedures to safely handle this compound, ensuring both personal safety and the integrity of research outcomes.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. The following table summarizes the known properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO | [1] |

| Molar Mass | 147.174 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility in Water | Insoluble | [1] |